molecular formula C29H48N4O4 B14158855 diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} CAS No. 97075-72-4

diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}

Cat. No.: B14158855
CAS No.: 97075-72-4
M. Wt: 516.7 g/mol
InChI Key: FVKBVWVLTBUTPA-UHFFFAOYSA-N
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Description

Diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} is a heterocyclic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by its pyrrole rings, which are fused with diethylaminoethyl and carboxylate groups, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} typically involves the reaction of pyrrole derivatives with diethylaminoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate)
  • Ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Diethyl 5,5’-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate} is unique due to its specific substitution pattern and the presence of diethylaminoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

97075-72-4

Molecular Formula

C29H48N4O4

Molecular Weight

516.7 g/mol

IUPAC Name

ethyl 4-[2-(diethylamino)ethyl]-5-[[3-[2-(diethylamino)ethyl]-5-ethoxycarbonyl-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C29H48N4O4/c1-9-32(10-2)17-15-22-20(7)26(28(34)36-13-5)30-24(22)19-25-23(16-18-33(11-3)12-4)21(8)27(31-25)29(35)37-14-6/h30-31H,9-19H2,1-8H3

InChI Key

FVKBVWVLTBUTPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CCN(CC)CC

Origin of Product

United States

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